molecular formula C10H11NO4 B2509881 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid CAS No. 847837-48-3

8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

Cat. No.: B2509881
CAS No.: 847837-48-3
M. Wt: 209.201
InChI Key: QOVNJNQSODQCPG-UHFFFAOYSA-N
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Description

8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol . This compound is characterized by its unique structure, which includes a benzodioxepine ring system, an amino group, and a carboxylic acid group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the benzodioxepine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: This step typically involves the nitration of the benzodioxepine ring followed by reduction to introduce the amino group.

Chemical Reactions Analysis

8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions to form amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amide or alkylamine derivatives.

Common reagents and conditions used in these reactions include acidic or basic conditions, various oxidizing and reducing agents, and solvents such as ethanol or dichloromethane .

Scientific Research Applications

8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its effects on biological pathways.

Mechanism of Action

The mechanism of action of 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect enzyme activity, protein folding, and other biological processes .

Comparison with Similar Compounds

8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid can be compared with other similar compounds, such as:

    3,4-dihydro-2H-1,5-benzodioxepine: Lacks the amino and carboxylic acid groups, making it less reactive in certain chemical reactions.

    8-amino-3,4-dihydro-2H-1,5-benzodioxepine: Lacks the carboxylic acid group, affecting its solubility and reactivity.

    7-carboxy-3,4-dihydro-2H-1,5-benzodioxepine: Lacks the amino group, impacting its ability to form hydrogen bonds and participate in certain biological interactions.

The presence of both the amino and carboxylic acid groups in this compound makes it unique and versatile in various chemical and biological applications .

Properties

IUPAC Name

7-amino-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-7-5-9-8(4-6(7)10(12)13)14-2-1-3-15-9/h4-5H,1-3,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVNJNQSODQCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)C(=O)O)N)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847837-48-3
Record name 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
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